[9,9'-Bi-9H-fluorene]-9,9'-diol
Overview
Description
[9,9’-Bi-9H-fluorene]-9,9’-diol is an organic compound with the molecular formula C26H18O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 9,9’ positions of the bifluorene structure
Scientific Research Applications
[9,9’-Bi-9H-fluorene]-9,9’-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bi-9H-fluorene]-9,9’-diol typically involves the condensation reaction of 9-fluorenone with phenol under acidic conditions. Bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups have been shown to be effective catalysts for this reaction, achieving nearly 100% conversion of 9-fluorenone with high selectivity for the desired product . The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of [9,9’-Bi-9H-fluorene]-9,9’-diol can be scaled up using similar catalytic systems. The use of recyclable catalysts, such as bifunctional ionic liquids, is advantageous for industrial applications due to their efficiency and reduced environmental impact. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[9,9’-Bi-9H-fluorene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of bifluorenone derivatives.
Reduction: Formation of dihydro-bifluorene derivatives.
Substitution: Formation of halogenated or alkylated bifluorene derivatives.
Mechanism of Action
The mechanism of action of [9,9’-Bi-9H-fluorene]-9,9’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with other molecules. In biological systems, it may interact with proteins and nucleic acids, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bifluorene: Lacks the hydroxyl groups present in [9,9’-Bi-9H-fluorene]-9,9’-diol, resulting in different chemical properties and reactivity.
9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but with additional phenyl groups, leading to different applications and properties.
Spiro[fluorene-9,9’-xanthene]: Contains a spiro linkage, which imparts unique optical and electronic properties.
Uniqueness
[9,9’-Bi-9H-fluorene]-9,9’-diol is unique due to its bifluorene core with hydroxyl groups, which provides a combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
9-(9-hydroxyfluoren-9-yl)fluoren-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-25(21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)26(28)23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCCQIUUDIJFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4(C5=CC=CC=C5C6=CC=CC=C64)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327097 | |
Record name | [9,9'-Bi-9H-fluorene]-9,9'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-51-6 | |
Record name | [9,9'-Bi-9H-fluorene]-9,9'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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